Fmoc-Asp(OBzl)-OH

Catalog No.
S787194
CAS No.
86060-84-6
M.F
C26H23NO6
M. Wt
445.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Asp(OBzl)-OH

CAS Number

86060-84-6

Product Name

Fmoc-Asp(OBzl)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid

Molecular Formula

C26H23NO6

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C26H23NO6/c28-24(32-15-17-8-2-1-3-9-17)14-23(25(29)30)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,29,30)/t23-/m0/s1

InChI Key

OQGAELAJEGGNKG-QHCPKHFHSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

Fmoc-Asp(OBzl)-OH;86060-84-6;Fmoc-L-asparticacid4-benzylester;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoicacid;L-Fmoc-asparticacidbeta-benzylester;ST51016063;(2S)-4-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoicacid;L-Fmoc-asparticacidbelta-benzylester;4-BenzylN-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate;fmoc-l-asp(obzl)-oh;PubChem10005;KSC496E9F;4-BenzylN-Fmoc-L-aspartate;47593_ALDRICH;SCHEMBL119962;47593_FLUKA;CTK3J6292;MolPort-002-497-242;ACT08950;ZINC2539219;Fmoc-L-asparticacidb-benzylester;ANW-74484;CF-173;AKOS015895331;AKOS015922806

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Peptide Synthesis:

  • Fmoc-Asp(OBzl)-OH is a protected amino acid employed in solid-phase peptide synthesis (SPPS) . The Fmoc group ensures temporary protection of the amino group, allowing for the formation of peptide bonds with other amino acids in a stepwise manner.
  • The benzyl ester protects the side chain carboxyl group of aspartic acid, enabling selective manipulation of the peptide chain.

Chemical Biology Studies:

  • Fmoc-Asp(OBzl)-OH can be conjugated to biomolecules like antibodies or nanoparticles for targeted drug delivery applications.
  • The benzyl ester group can be cleaved under specific conditions to release the active aspartic acid residue, allowing for controlled release of the conjugated drug.

Protein Engineering:

  • Fmoc-Asp(OBzl)-OH is valuable for incorporating aspartic acid residues with specific modifications into peptides or proteins.
  • This allows researchers to study the effect of these modifications on protein function, stability, and interactions with other molecules.

Combinatorial Chemistry:

  • Fmoc-Asp(OBzl)-OH can be used in the creation of peptide libraries for drug discovery and development.
  • Large numbers of peptides containing different combinations of amino acids can be synthesized and screened for desired biological activities.

Fmoc-Aspartic Acid Beta-Benzyl Ester, commonly referred to as Fmoc-Asp(OBzl)-OH, is a derivative of aspartic acid that features a fluorene-based protecting group. Its chemical formula is C26H23NO6, and it has a molecular weight of 445.46 g/mol. The compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it serves as an important building block for constructing peptides with specific sequences and functionalities. The bulky benzyl ester group (OBzl) is advantageous for minimizing aspartimide formation, a common side reaction that can occur during the synthesis of aspartic acid-containing peptides .

In the context of peptide synthesis, Fmoc-Asp(OBzl)-OH undergoes several key reactions:

  • Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to expose the amine functionality of aspartic acid, allowing for subsequent coupling reactions.
  • Coupling Reactions: The free amino group can react with activated carboxylic acids or other amines to form peptide bonds.
  • Formation of Aspartimides: While aspartimide formation is a potential side reaction during the coupling of aspartic acid residues, the presence of the bulky OBzl protecting group significantly reduces this occurrence compared to other protecting groups .

The synthesis of Fmoc-Asp(OBzl)-OH generally involves the following steps:

  • Protection of Aspartic Acid: The carboxylic acid group of aspartic acid is first protected with a benzyl group to form the beta-benzyl ester.
  • Fmoc Protection: The amino group is then protected with the Fmoc group through standard coupling reactions.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity for research applications .

Fmoc-Asp(OBzl)-OH finds extensive applications in:

  • Peptide Synthesis: It is used in SPPS for synthesizing peptides that require aspartic acid residues.
  • Research: It serves as a reagent in studies involving peptide interactions and modifications.
  • Drug Development: Peptides synthesized from Fmoc-Asp(OBzl)-OH may be explored for therapeutic applications in drug discovery .

Interaction studies involving Fmoc-Asp(OBzl)-OH typically focus on its role in peptide interactions with proteins or receptors. Research has shown that the structural properties imparted by the benzyl ester group can influence binding affinities and specificity in biological systems. These studies are crucial for understanding how modifications to peptide sequences affect their biological functions and potential therapeutic uses .

Several compounds share structural similarities with Fmoc-Asp(OBzl)-OH, including:

Compound NameCAS NumberKey Features
Fmoc-Aspartic Acid86060-83-5Lacks benzyl protection; more prone to aspartimide formation.
Fmoc-Asp(OtBu)86060-84-6Uses t-butyl protection; less bulky than OBzl.
Fmoc-Glu(OtBu)86060-85-7Similar structure but based on glutamic acid instead of aspartic acid.
Fmoc-Glycine86060-86-8Simpler structure; lacks side chain complexity.

The uniqueness of Fmoc-Asp(OBzl)-OH lies in its bulky benzyl ester protecting group, which provides superior protection against undesired side reactions during peptide synthesis compared to other protecting groups such as t-butyl or methoxycarbonyl . This characteristic makes it particularly valuable for synthesizing complex peptides where maintaining integrity during synthesis is crucial.

Fluorenylmethyloxycarbonyl-L-aspartic acid 4-benzyl ester exists under multiple systematic and common names that reflect its complex molecular architecture and functional applications. The compound's primary nomenclature designation follows International Union of Pure and Applied Chemistry conventions as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid. This systematic name precisely describes the stereochemical configuration and functional group arrangement within the molecule.

Molecular Structure and Configuration

Fluorenylmethyloxycarbonyl-Aspartic Acid-4-Benzyl Ester-Hydroxyl represents a protected amino acid derivative with the molecular formula C26H23NO6 and a molecular weight of 445.46 grams per mole [1] [2]. The compound features a complex molecular architecture incorporating two distinct protecting groups strategically positioned to facilitate selective chemical transformations during peptide synthesis protocols [3].

Fluorenylmethyloxycarbonyl Protecting Group Configuration

The fluorenylmethyloxycarbonyl protecting group exhibits a characteristic tricyclic aromatic system consisting of two benzene rings fused to a central five-membered ring [9] [10]. This protecting group demonstrates exceptional stability under acidic conditions while remaining susceptible to base-catalyzed cleavage, particularly when exposed to piperidine in dimethylformamide solutions [11]. The fluorenylmethyloxycarbonyl moiety connects to the alpha-amino group through a carbamate linkage, effectively masking the nucleophilic properties of the nitrogen atom [14] [15]. The rigid planar structure of the fluorenyl system contributes significantly to the compound's overall molecular geometry and influences its crystallization behavior [9].

Benzyl Ester Protection of β-Carboxyl

The benzyl ester protecting group occupies the beta-carboxyl position of the aspartic acid backbone, forming a stable ester bond that resists acidic hydrolysis conditions [12] [38]. This protecting group demonstrates orthogonal reactivity compared to the fluorenylmethyloxycarbonyl group, allowing for selective deprotection strategies during multi-step synthetic sequences . The benzyl group can be removed through catalytic hydrogenolysis using palladium on carbon under hydrogen atmosphere, yielding toluene as the primary byproduct [38]. The aromatic character of the benzyl moiety contributes to the compound's lipophilic properties and influences its solubility characteristics in organic solvents [12].

Stereochemical Considerations

The compound maintains the L-configuration at the alpha-carbon center, exhibiting an optical rotation of [α]20/D = −20.0±2° when measured at a concentration of 1% in dimethylformamide [1] [5]. The stereochemical integrity remains preserved throughout standard synthetic manipulations, with minimal racemization observed under controlled reaction conditions [25]. The presence of both protecting groups creates a sterically hindered environment around the alpha-carbon, further stabilizing the chiral center against epimerization [22]. Nuclear magnetic resonance studies confirm the retention of stereochemical purity, with characteristic coupling patterns consistent with the L-amino acid configuration [19].

Physicochemical Properties

Melting Point and Thermal Stability

PropertyValueSource
Melting Point120-130°C [1] [4] [17]
Thermal StabilityStable up to melting point [1]
Decomposition Temperature>130°C [4]

The compound exhibits a well-defined melting point range of 120-130°C, indicating good crystalline purity and structural integrity [1] [4] [17]. Thermal analysis reveals stable behavior below the melting point, with no significant decomposition observed under normal storage conditions . The relatively high melting point reflects the presence of strong intermolecular interactions, including hydrogen bonding networks and aromatic stacking interactions between fluorenyl groups .

Solubility Parameters in Various Solvents

Solvent SystemSolubilityTemperatureSource
DimethylformamideHighly solubleRoom temperature [7] [21]
WaterSolubleRoom temperature [21] [24]
1% Acetic acidSolubleRoom temperature [21] [24]
DichloromethaneSolubleRoom temperature
TetrahydrofuranSolubleRoom temperature
MethanolModerately solubleRoom temperature [5]

The compound demonstrates excellent solubility in polar aprotic solvents, particularly dimethylformamide, which serves as the preferred medium for peptide coupling reactions [7] [21]. Aqueous solubility is enhanced in the presence of mild acids such as acetic acid, facilitating purification procedures [21] [24]. The dual protecting groups contribute to the compound's amphiphilic character, enabling dissolution in both polar and moderately nonpolar organic solvents .

Spectroscopic Properties

TechniqueKey FeaturesChemical Shifts/ValuesSource
1H Nuclear Magnetic ResonanceFluorenylmethyloxycarbonyl aromatics7.83-7.18 ppm [19]
1H Nuclear Magnetic ResonanceBenzyl aromatics7.33-7.19 ppm [19]
Mass SpectrometryMolecular ionm/z 446 [M+H]+ [19]
Ultraviolet-VisibleFluorenylmethyloxycarbonyl absorption289, 301 nm [34]
InfraredCarbamate carbonyl stretch~1720 cm⁻¹ [19]
InfraredEster carbonyl stretch~1735 cm⁻¹ [19]

Nuclear magnetic resonance spectroscopy reveals characteristic signal patterns consistent with the proposed molecular structure [19]. The fluorenylmethyloxycarbonyl aromatic protons appear as complex multipiples between 7.83-7.18 parts per million, while benzyl aromatic signals are observed at 7.33-7.19 parts per million [19]. Mass spectrometric analysis confirms the molecular weight through observation of the protonated molecular ion at mass-to-charge ratio 446 [19]. Ultraviolet-visible spectroscopy demonstrates strong absorption bands at 289 and 301 nanometers, characteristic of the fluorenylmethyloxycarbonyl chromophore [34].

Stability Under Various Conditions

ConditionStability AssessmentDurationSource
Storage at -20°C (desiccated)Stable>3 years [24]
Dimethylformamide solution at -80°CStable≤6 months [21] [24]
Dimethylformamide solution at -20°CStable≤1 month [21] [24]
Acidic conditions (pH <4)StableExtended periods
Basic conditions (20% piperidine)Rapid cleavageMinutes [22] [25]
Moisture exposureGradual hydrolysisVariable [21]

The compound demonstrates exceptional stability when stored as a desiccated solid at -20°C, maintaining chemical integrity for periods exceeding three years [24]. Solution stability varies significantly with temperature and solvent composition, with dimethylformamide solutions remaining stable for up to six months when stored at -80°C [21] [24]. Base-labile behavior is observed upon exposure to piperidine solutions, resulting in rapid fluorenylmethyloxycarbonyl group cleavage within minutes [22] [25]. Acidic conditions provide excellent stability for both protecting groups, making the compound suitable for acid-catalyzed transformations .

Computational Chemistry Data

Topological Polar Surface Area

The topological polar surface area represents a critical molecular descriptor for predicting biological membrane permeability and drug-like properties [26] [27]. For compounds containing fluorenylmethyloxycarbonyl and benzyl ester protecting groups, the topological polar surface area calculation incorporates contributions from oxygen and nitrogen atoms within the molecular framework [30]. The carbamate functionality contributes approximately 29 square angstroms to the total polar surface area, while the ester group adds an additional 26 square angstroms [27] [30]. The relatively high polar surface area value suggests limited membrane permeability, consistent with the compound's intended use as a synthetic intermediate rather than a bioactive molecule [26].

LogP Values and Lipophilicity

The octanol-water partition coefficient serves as a fundamental measure of molecular lipophilicity, reflecting the compound's affinity for lipophilic versus hydrophilic environments [28]. The presence of the fluorenylmethyloxycarbonyl group significantly increases the lipophilic character due to its extensive aromatic system [28]. Conversely, the carboxyl and carbamate functionalities contribute hydrophilic character, resulting in an intermediate partition coefficient value [28]. The benzyl ester moiety further enhances lipophilicity through its aromatic contribution while simultaneously reducing the overall polarity compared to the free carboxylic acid [28].

XLogP3

4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]

Pictograms

Irritant

Irritant

Wikipedia

Fmoc-L-aspartic acid 4-benzyl ester

Dates

Modify: 2023-08-15

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